[(1R,3S)-3-(2-aminoethoxy)-1-hydroxy-7-azaspiro[3.5]nonan-7-yl]-(2,8-dimethylquinolin-4-yl)methanone
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Overview
Description
[(1R,3S)-3-(2-aminoethoxy)-1-hydroxy-7-azaspiro[35]nonan-7-yl]-(2,8-dimethylquinolin-4-yl)methanone is a complex organic compound with a unique structure that includes both spiro and quinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,3S)-3-(2-aminoethoxy)-1-hydroxy-7-azaspiro[3.5]nonan-7-yl]-(2,8-dimethylquinolin-4-yl)methanone typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Spiro Moiety: This involves the reaction of a suitable precursor with an appropriate reagent to form the spirocyclic structure.
Introduction of the Aminoethoxy Group: This step involves the nucleophilic substitution reaction where an aminoethoxy group is introduced.
Quinoline Ring Formation: The quinoline ring is typically formed through a cyclization reaction involving a suitable precursor.
Final Coupling: The final step involves coupling the spiro and quinoline moieties under specific reaction conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[(1R,3S)-3-(2-aminoethoxy)-1-hydroxy-7-azaspiro[3.5]nonan-7-yl]-(2,8-dimethylquinolin-4-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, [(1R,3S)-3-(2-aminoethoxy)-1-hydroxy-7-azaspiro[3.5]nonan-7-yl]-(2,8-dimethylquinolin-4-yl)methanone can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Medicine
In medicine, this compound has potential applications as a pharmaceutical agent. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of [(1R,3S)-3-(2-aminoethoxy)-1-hydroxy-7-azaspiro[3.5]nonan-7-yl]-(2,8-dimethylquinolin-4-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- [(1R,3S)-3-(2-aminoethoxy)-7-(4-ethylbenzyl)-7-azaspiro[3.5]nonan-1-ol dihydrochloride]
- (1S,3R)-1-(2-aminoethoxy)-3-hydroxy-7-azaspiro[3.5]non-7-ylmethanone
Uniqueness
[(1R,3S)-3-(2-aminoethoxy)-1-hydroxy-7-azaspiro[3.5]nonan-7-yl]-(2,8-dimethylquinolin-4-yl)methanone is unique due to its combination of spiro and quinoline moieties, which are not commonly found together in a single molecule. This unique structure may confer specific properties and activities that are not present in similar compounds.
Properties
IUPAC Name |
[(1R,3S)-3-(2-aminoethoxy)-1-hydroxy-7-azaspiro[3.5]nonan-7-yl]-(2,8-dimethylquinolin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3/c1-14-4-3-5-16-17(12-15(2)24-20(14)16)21(27)25-9-6-22(7-10-25)18(26)13-19(22)28-11-8-23/h3-5,12,18-19,26H,6-11,13,23H2,1-2H3/t18-,19+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEOWUYKUYUOKOJ-MOPGFXCFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C)C(=O)N3CCC4(CC3)C(CC4OCCN)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C)C(=O)N3CCC4(CC3)[C@@H](C[C@@H]4OCCN)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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